molecular formula C12H12O2 B303255 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid

6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid

Cat. No. B303255
M. Wt: 188.22 g/mol
InChI Key: ZHJATQRAAIHJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid, also known as BDCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDCA belongs to the class of cycloheptene carboxylic acids and has been found to exhibit a range of biochemical and physiological effects, making it an attractive target for scientific research.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid is not fully understood, but it is believed to act through a number of pathways. In cancer research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In inflammation research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. In neurodegenerative disease research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to protect against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In inflammation research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes. In neurodegenerative disease research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to protect against oxidative stress and reduce the accumulation of beta-amyloid plaques.

Advantages and Limitations for Lab Experiments

6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has a number of advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its anti-inflammatory effects, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to elucidate its mechanism of action.

Future Directions

There are a number of future directions for research on 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid, including further studies on its mechanism of action, its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases, and its potential use as a drug delivery system. Additionally, further research is needed to determine the optimal dosage and administration of 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid for use in therapeutic applications.

Synthesis Methods

6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid can be synthesized via a number of methods, including the reaction of 1,3-cycloheptadiene with maleic anhydride in the presence of a catalyst. Other methods include the reaction of cycloheptene with maleic anhydride or the reaction of 1,3-cycloheptadiene with maleic acid under acidic conditions.

Scientific Research Applications

6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Inflammation research has also shown that 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, 6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has been found to have neuroprotective effects, which may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

properties

Product Name

6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7-8H,2,4,6H2,(H,13,14)

InChI Key

ZHJATQRAAIHJIH-UHFFFAOYSA-N

SMILES

C1CC=C(C2=CC=CC=C2C1)C(=O)O

Canonical SMILES

C1CC=C(C2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

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